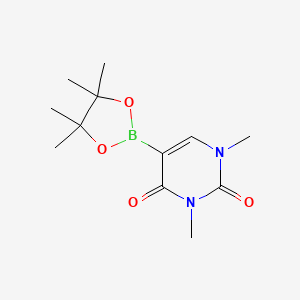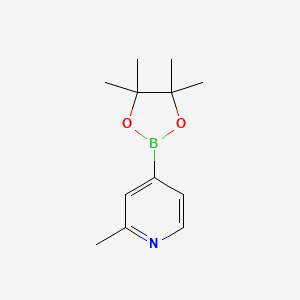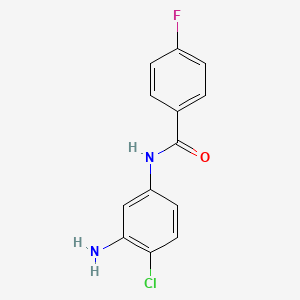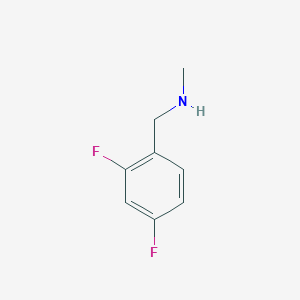
3-氯-2-(1H-吡唑-1-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 g/mol . This compound is characterized by the presence of a chloro group, a pyrazolyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
科学研究应用
3-chloro-2-(1H-pyrazol-1-yl)aniline has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the chloroaniline substrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-chloro-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
作用机制
The mechanism of action of 3-chloro-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Similar in structure but with a pyridazine ring instead of an aniline moiety.
3-chloro-2-(1H-pyrazol-1-yl)pyridine: Contains a pyridine ring, offering different electronic properties and reactivity.
Uniqueness
3-chloro-2-(1H-pyrazol-1-yl)aniline is unique due to its combination of a chloro group, a pyrazolyl group, and an aniline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
3-chloro-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSJLZIMKAPCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
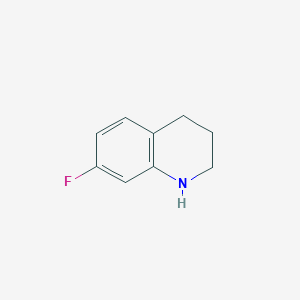

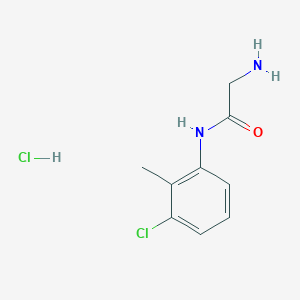
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

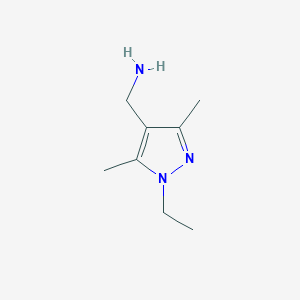
![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
